molecular formula C23H25ClN2O4 B2880740 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883089-78-9

3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2880740
CAS No.: 883089-78-9
M. Wt: 428.91
InChI Key: OZIITMQIDHQDAT-UHFFFAOYSA-N
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Description

3,3'-((4-Chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound built around a bis-pyridinone core structure. Compounds featuring this scaffold are of significant interest in medicinal and organic chemistry research due to their potential for diverse biological activity. The molecular structure, which incorporates multiple hydrogen bond donors and acceptors, suggests potential for interaction with various biological targets. Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules, particularly in developing pharmacologically active agents. The presence of the 4-chlorophenyl group and the bis-pyridinone system makes it a valuable candidate for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the exploration of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-5-25-13(3)11-17(27)20(22(25)29)19(15-7-9-16(24)10-8-15)21-18(28)12-14(4)26(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIITMQIDHQDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then further modified to introduce the second pyridin-2(1H)-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : The pyridin-2(1H)-one rings can be reduced to form pyridine derivatives.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of pyridine derivatives.

  • Substitution: : Introduction of different functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi.

Medicine

Research has indicated that this compound may have therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the hydroxy and ethyl groups allows for hydrogen bonding and hydrophobic interactions, respectively, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biscoumarin Derivatives

Biscoumarins share a bis-heterocyclic framework but replace pyridinone with coumarin units. Key comparisons include:

Compound Core Structure Substituent Biological Activity Synthesis Yield Melting Point (°C) Reference
Target Compound (Pyridinone-based) Bis-pyridinone 4-Chlorophenyl Potential enzyme inhibition (inferred) ~70% (analog) Not reported
3,3'-((4-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) Bis-coumarin 4-Chlorophenyl Anti-cancer (lung cancer) 68–70% 256–258
3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) Bis-coumarin + furan 4-Nitrophenyl Not reported 60–62% 317–319

Key Findings :

  • In contrast, nitro or trifluoromethyl groups in biscoumarins (e.g., ) may alter electronic properties, affecting reactivity and target binding.
  • Biological Activity: The bis-coumarin analog with 4-chlorophenyl exhibits anti-proliferative effects in non-small cell lung cancer cells, likely via apoptosis induction . Similar mechanisms are plausible for the pyridinone-based target compound but require validation.
  • Synthesis Efficiency: Biscoumarins synthesized via microwave methods achieve higher yields (>60%) and shorter reaction times (1.5 hours) compared to classical heating (50–93 hours) . The pyridinone derivative’s synthesis, using l-proline catalysis, is noted for eco-friendliness but lacks detailed yield data .
Thiouracil Derivatives

Thiouracil-based analogs, such as 5,5′-((4-Chlorophenyl)methylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), share a bis-heterocyclic scaffold but differ in core structure and functional groups:

Property Target Compound (Pyridinone) Thiouracil Derivative (5c)
Core Heterocycle Pyridinone Thiouracil
Key Functional Groups Hydroxy, Chlorophenyl Amino, Thioxo, Chlorophenyl
Biological Target (Inferred) Metal chelation, enzymes HDAC inhibition
Synthesis Method Multi-component reaction Condensation reaction

Key Insights :

  • Functional Group Influence: The hydroxy group in pyridinones may facilitate hydrogen bonding with biological targets, whereas thiouracil’s thioxo and amino groups could enhance interactions with zinc-dependent enzymes like HDACs .
  • Biological Specificity: Thiouracil derivatives target epigenetic regulators (HDACs), while biscoumarins and pyridinones are more associated with apoptosis or metal chelation .
Pyridinone Derivatives with Varied Substituents

highlights 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives synthesized via l-proline catalysis. Compared to the target compound:

Data Tables for Key Comparisons

Table 1: Substituent Effects on Biscoumarin Derivatives ()
Substituent Melting Point (°C) Reaction Time (Hours) Yield (%)
4-Chlorophenyl 256–258 1.5 70
4-Nitrophenyl 317–319 1.5 62
3,4,5-Trifluorophenyl 257–260 1.5 51

Biological Activity

The compound 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C21H22ClN2O3\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure features a bis-pyridinone scaffold with a chlorophenyl moiety, which is significant for its biological properties.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of pyridine and pyrazole have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
3-(4-chlorophenyl)-4-substituted pyrazole0.025Staphylococcus aureus
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.0039Escherichia coli

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented. For example, certain pyrazole derivatives have demonstrated significant activity against pathogenic fungi, with some exhibiting IC50 values indicating effective inhibition . The compound may share these antifungal properties due to its structural similarities.

Table 2: Antifungal Activity of Related Compounds

Compound NameIC50 (µg/mL)Fungal Strain
Pyrazole derivative32Candida albicans
3-(4-chlorophenyl)-4-substituted pyrazole64Aspergillus niger

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has shown that compounds with a similar core structure can inhibit cancer cell proliferation effectively. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines, with IC50 values as low as 0.95 nM against specific lung cancer cell lines .

Table 3: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Cancer Cell Line
Ethyl 4-(4-chlorophenoxy)-2-hydroxypropyl0.95NCI-H460
1-arylmethyl-3-aryl-1H-pyrazole49.85A549

The biological activities of 3,3'-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the chlorophenyl group may enhance the compound's ability to interact with bacterial and fungal enzymes.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of a series of chlorinated pyridine derivatives against multidrug-resistant E. coli, showing promising results that support further exploration into similar compounds.
  • Antifungal Clinical Trials : Trials involving pyrazole derivatives indicated significant antifungal activity against Candida species, suggesting that modifications in structure could enhance efficacy.
  • Cancer Research Findings : Investigations into the cytotoxic effects of pyridinone derivatives revealed a marked reduction in tumor size in animal models when treated with these compounds.

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